Cyclopropyl(2-fluoro-5-(trifluoromethyl)phenyl)methanone
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Overview
Description
Cyclopropyl(2-fluoro-5-(trifluoromethyl)phenyl)methanone is a chemical compound characterized by the presence of a cyclopropyl group attached to a phenyl ring substituted with fluorine and trifluoromethyl groups
Preparation Methods
The synthesis of Cyclopropyl(2-fluoro-5-(trifluoromethyl)phenyl)methanone typically involves the reaction of cyclopropyl ketones with fluorinated aromatic compounds. One common method includes the use of cyclopropyl bromide and 2-fluoro-5-(trifluoromethyl)benzoyl chloride under specific reaction conditions to yield the desired product . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
Cyclopropyl(2-fluoro-5-(trifluoromethyl)phenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, often using reagents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Cyclopropyl(2-fluoro-5-(trifluoromethyl)phenyl)methanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of Cyclopropyl(2-fluoro-5-(trifluoromethyl)phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. These interactions can lead to changes in cellular processes, making it a valuable tool in both research and therapeutic contexts .
Comparison with Similar Compounds
Cyclopropyl(2-fluoro-5-(trifluoromethyl)phenyl)methanone can be compared with other fluorinated aromatic ketones, such as:
Cyclopropyl(5-fluoro-2-(trifluoromethyl)phenyl)methanone: Similar in structure but with different positional isomers, leading to variations in reactivity and applications.
Cyclopropyl(2-fluoro-3-(methylthio)-5-(trifluoromethyl)phenyl)methanone: . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C11H8F4O |
---|---|
Molecular Weight |
232.17 g/mol |
IUPAC Name |
cyclopropyl-[2-fluoro-5-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C11H8F4O/c12-9-4-3-7(11(13,14)15)5-8(9)10(16)6-1-2-6/h3-6H,1-2H2 |
InChI Key |
FEMYDJUYVWHIRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)C2=C(C=CC(=C2)C(F)(F)F)F |
Origin of Product |
United States |
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